An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylpropionamide
An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylpropionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethylpropionamide (DMPA), with the CAS number 758-96-3, is a polar aprotic solvent and a versatile chemical intermediate.[1] Its unique combination of a high boiling point, thermal stability, and excellent solvency for a wide range of organic and inorganic compounds makes it a valuable component in numerous chemical processes.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of N,N-Dimethylpropionamide, tailored for professionals in research and drug development.
Chemical Structure and Identification
N,N-Dimethylpropionamide is the amide derivative of propionic acid and dimethylamine.[1] The presence of the carbonyl group and the tertiary amine functionality dictates its chemical reactivity and physical properties.
| Identifier | Value |
| IUPAC Name | N,N-dimethylpropanamide |
| Synonyms | N,N-Dimethylpropionamide, Propionamide, N,N-dimethyl- |
| CAS Number | 758-96-3 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol [2] |
| SMILES | CCC(=O)N(C)C[2] |
| InChI | InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3[2] |
| InChIKey | MBHINSULENHCMF-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of N,N-Dimethylpropionamide are summarized in the table below. Its high boiling point and miscibility with water and various organic solvents are noteworthy characteristics.[2]
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Characteristic amine-like odor | [2] |
| Density | 0.92 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 174-175 °C | [4][5][6] |
| Melting Point | -45 °C | [2][4][5] |
| Flash Point | 63 °C | [7] |
| Refractive Index (n20/D) | 1.44 | [4] |
| Water Solubility | Miscible | [2] |
| LogP | -0.11 | [2] |
| Vapor Density | 3.49 | [7] |
Chemical Reactivity and Stability
N,N-Dimethylpropionamide exhibits chemical reactivity typical of a tertiary amide. It is stable under normal conditions but can undergo hydrolysis to propionic acid and dimethylamine in the presence of strong acids or bases.[2][7] As a strong donor solvent, it can coordinate with metal ions through its carbonyl oxygen.[2][4][5] It is incompatible with strong oxidizing agents and strong bases.[6][7]
Synthesis of N,N-Dimethylpropionamide
A common method for the synthesis of N,N-Dimethylpropionamide involves the amidation of a propionic acid derivative with dimethylamine.[1]
Experimental Protocol: Synthesis from Propionic Acid and Dimethylamine
This protocol is based on a general amidation procedure.
Materials:
-
Propionic acid
-
Dimethylamine (gas or solution)
-
Dehydrating agent or catalyst (optional)
-
Organic solvent (e.g., toluene)
-
Sodium hydroxide solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and gas inlet tube, dissolve propionic acid in an appropriate organic solvent.
-
Slowly bubble dimethylamine gas through the solution or add a solution of dimethylamine while maintaining the temperature below 50 °C, as the initial reaction to form the salt is exothermic.
-
For direct amidation, heat the resulting dimethylamine propionate salt, often in a high-pressure reactor, to a temperature of around 150 °C for several hours. A catalyst may be employed to improve the reaction rate and yield.
-
After the reaction is complete, cool the mixture and neutralize any remaining propionic acid with a sodium hydroxide solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude N,N-Dimethylpropionamide by fractional distillation under reduced pressure.
Analytical Characterization
The structure and purity of N,N-Dimethylpropionamide are typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum of N,N-Dimethylpropionamide is expected to show three distinct signals corresponding to the ethyl and the two N-methyl groups.
Experimental Protocol: ¹H NMR Spectroscopy
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of N,N-Dimethylpropionamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integrate the signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
The IR spectrum of N,N-Dimethylpropionamide will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat liquid N,N-Dimethylpropionamide directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
Data Processing:
-
The resulting spectrum is typically displayed in terms of transmittance or absorbance. Perform a baseline correction if necessary.
Expected Absorptions:
-
~2970-2850 cm⁻¹: C-H stretching of the alkyl groups (strong).
-
~1640 cm⁻¹: C=O stretching (amide I band) (very strong).
-
~1460 cm⁻¹: C-H bending of the CH₂ and CH₃ groups (medium).
-
~1400 cm⁻¹: C-N stretching of the N-methyl groups (medium).
Applications in Research and Drug Development
N,N-Dimethylpropionamide's properties make it a valuable tool in various applications:
-
Reaction Solvent: Its high boiling point and ability to dissolve a wide range of reactants make it an excellent solvent for organic synthesis, including in the production of pharmaceuticals and agrochemicals.[1][8]
-
Chemical Intermediate: The amide functionality allows it to be a building block for more complex molecules in multi-step syntheses.[1]
-
Coordination Chemistry: It acts as a Lewis base and can coordinate with metal ions, which is useful in studying metal-ligand interactions and in the synthesis of metal-organic frameworks (MOFs).[2]
-
Formulation: It can be used as a solvent in the formulation of coatings and other materials.
Safety and Handling
N,N-Dimethylpropionamide is considered harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[2][9][10] It is a combustible liquid.[7]
Handling Precautions:
-
Work in a well-ventilated area or in a fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Store in a tightly closed container in a cool, dry place.[9]
First Aid Measures:
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[9]
-
Skin Contact: Remove contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Logical Relationships of N,N-Dimethylpropionamide Properties
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. N,N-Dimethylpropionamide(758-96-3) IR Spectrum [chemicalbook.com]
- 4. N,N-Dimethylpropionamide CAS#: 758-96-3 [amp.chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. N,N-Dimethylpropionamide(758-96-3) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. CN107673985B - Preparation process of high-yield N, N-dimethylacrylamide - Google Patents [patents.google.com]
